Clazosentan
Overview
Description
Clazosentan is a small molecule that acts as a selective antagonist of the endothelin A receptor. It is primarily developed by Idorsia Pharmaceuticals for the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This compound has been approved in Japan for these indications .
Mechanism of Action
Target of Action
Clazosentan is a potent Endothelin A (ET A) receptor antagonist . The primary target of this compound is the ET A receptor . Endothelins are highly potent vasoconstrictors that play a key role in fluid-electrolyte homeostasis as well as cardiovascular and neuronal function . ET-1, one of the isoforms of endothelins, is the strongest endogenous vasoconstrictor across multiple organ systems .
Mode of Action
This compound interacts with its primary target, the ET A receptor, by inhibiting it . This inhibition decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage . In isolated rat basilar arteries, this compound demonstrated competitive antagonism against ET-1 and big ET-1 (an ET-1 precursor) with a concentration-dependent rightward shift in concentration-activity curves .
Biochemical Pathways
The biochemical pathway affected by this compound is the Endothelin signaling pathway . By inhibiting the ET A receptor, this compound prevents the vasoconstrictive effects of ET-1 . This results in the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in ET-1 concentration and prevention of the cardiac and renal effects mediated by infusion of ET-1 in healthy subjects . In patients, it significantly reduced the incidence of moderate or severe vasospasm as well as post-aSAH vasospasm-related morbidity and mortality .
Action Environment
It’s important to note that this compound is contraindicated in patients who are pregnant (or possibly pregnant), have severe (child-pugh class c) hepatic impairment, have continuing intracranial hemorrhage, or have a history of hypersensitivity to this compound or other excipients . These factors can significantly impact the drug’s efficacy and safety profile.
Biochemical Analysis
Biochemical Properties
Clazosentan acts as an antagonist to the endothelin (ET) A receptor . The inhibition of the ETA receptor by this compound decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage .
Cellular Effects
This compound’s primary cellular effect is the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This is achieved through its antagonistic action on the ETA receptor, which in turn decreases ET-related cerebral vasospasm .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the ETA receptor . This antagonism decreases ET-related cerebral vasospasm, a key causative factor in the development of cerebral vasospasm following an aneurysmal subarachnoid hemorrhage .
Temporal Effects in Laboratory Settings
The recommended dosage of this compound is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, the recommended dosage for humans is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage .
Metabolic Pathways
The primary metabolic pathway of this compound is hydroxylation by CYP2C9 . This compound is minimally metabolized .
Transport and Distribution
This compound is characterized by an intermediate clearance and a volume of distribution similar to that of the extracellular fluid volume . Its disposition is mainly dependent on the hepatic uptake transporter organic anion transport polypeptide 1B1/1B3 .
Subcellular Localization
Given its role as an ETA receptor antagonist, it is likely that it localizes to the cell membrane where the ETA receptors are located .
Preparation Methods
The synthesis of clazosentan involves multiple steps, including the formation of a pyridinylpyrimidine skeleton. The synthetic route typically involves the reaction of 5-methyl-pyridin-2-sulfonic acid with various reagents to form the final compound . Industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Clazosentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clazosentan has several scientific research applications, particularly in the fields of medicine and biology:
Comparison with Similar Compounds
Clazosentan is unique among endothelin receptor antagonists due to its selectivity for the endothelin A receptor and its specific application in preventing cerebral vasospasm. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.
Ambrisentan: Another selective endothelin A receptor antagonist used for pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with applications in pulmonary arterial hypertension.
This compound’s uniqueness lies in its specific use for cerebral vasospasm prevention and its high selectivity for the endothelin A receptor .
Biological Activity
Clazosentan (AXV-034343) is a selective endothelin A (ET_A) receptor antagonist primarily investigated for its efficacy in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The compound has garnered attention due to its potential to significantly reduce the incidence and severity of vasospasm, a common complication that can lead to delayed ischemic neurological deficits (DIND) and increased morbidity and mortality in affected patients.
This compound works by selectively blocking the ET_A receptors, which are implicated in vasoconstriction and inflammation. This action helps to mitigate the pathological responses associated with cerebral vasospasm, thereby preserving cerebral blood flow and reducing the risk of ischemic damage.
Meta-Analyses and Clinical Trials
Numerous studies have evaluated the effectiveness of this compound in clinical settings. A notable meta-analysis pooled data from multiple trials involving 441 patients, demonstrating that this compound significantly reduced the occurrence of angiographic vasospasm compared to placebo (Relative Risk [RR] = 0.58; 95% Confidence Interval [CI], 0.48 to 0.71) . The number needed to treat (NNT) for this outcome was calculated at 3.4, indicating a favorable therapeutic profile.
Key Findings from Phase III Trials
- Reduction in Vasospasm-Related Morbidity : In two pivotal Phase III studies conducted in Japan, this compound was administered to patients post-aSAH. Results showed a significant reduction in vasospasm-related morbidity and all-cause mortality:
- Angiographic Outcomes : The incidence of angiographic vasospasm was significantly lower in this compound-treated groups compared to controls, with a decrease from 44% to 25.9% .
- Safety Profile : Adverse events reported included hypotension, pulmonary complications, and anemia; however, these were comparable to placebo groups . Notably, pulmonary edema was observed more frequently in patients receiving this compound (19.8% vs. 5%) .
Case Studies
In a study focusing on the postoperative management of cerebral vasospasm with this compound, a cohort analysis revealed that patients receiving this compound had a lower incidence of symptomatic infarction (6.2% vs. 16%, p = 0.032) and improved outcomes at discharge (79% vs. 66%, p = 0.037) .
Summary of Biological Activity
The biological activity of this compound is characterized by its potent antagonism of ET_A receptors, leading to:
- Decreased Incidence of Angiographic Vasospasm : Statistically significant reductions observed across multiple studies.
- Reduced Morbidity : Lower rates of DIND and overall mortality post-aSAH.
- Safety Considerations : While generally well-tolerated, monitoring for specific adverse effects is essential.
Data Table: Summary of Clinical Findings
Study Type | This compound Group | Placebo Group | Relative Risk Reduction | p-value |
---|---|---|---|---|
Phase III Coiling | 13.6% | 28.8% | 53% | <0.01 |
Phase III Clipping | 16.2% | 39.6% | 59% | <0.01 |
Angiographic Vasospasm | 25.9% | 44% | Not specified | <0.05 |
Properties
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWCJABOXHSRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N9O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170955 | |
Record name | Clazosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180384-56-9 | |
Record name | Clazosentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clazosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clazosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLAZOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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